molecular formula C13H9FN4 B13653504 4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B13653504
M. Wt: 240.24 g/mol
InChI Key: DYKMRAVSPYPHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole ring, which is further substituted with a fluorophenyl group. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

The synthesis of 4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .

Chemical Reactions Analysis

4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

4-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C13H9FN4

Molecular Weight

240.24 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine

InChI

InChI=1S/C13H9FN4/c14-10-1-3-11(4-2-10)18-13(6-8-17-18)12-5-7-15-9-16-12/h1-9H

InChI Key

DYKMRAVSPYPHNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=NC=NC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.